molecular formula C9H9ClN4 B1358247 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 886361-79-1

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No.: B1358247
CAS No.: 886361-79-1
M. Wt: 208.65 g/mol
InChI Key: BYTINHZLLQJDHE-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the triazole ring, which is further connected to a methanamine group. The presence of the 4-chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction where a suitable precursor, such as 4-chlorobenzyl chloride, reacts with the triazole ring.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the triazole ring or the 4-chlorophenyl group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole or phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring and the 4-chlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chlorobenzylamine: Shares the 4-chlorophenyl group but lacks the triazole ring.

    1-(4-chlorophenyl)-1H-1,2,3-triazole: Similar triazole structure but without the methanamine group.

    4-Chlorophenylmethanamine: Similar structure but lacks the triazole ring.

Uniqueness: The presence of both the triazole ring and the 4-chlorophenyl group in [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTINHZLLQJDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594713
Record name 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-79-1
Record name 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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